(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid
CAS No.: 82717-31-5
Cat. No.: VC16492696
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82717-31-5 |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21) |
| Standard InChI Key | OJDLZOUHAPYVTA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by its (3S,4aS,8aS) configuration. This compound belongs to the class of specialty materials and is used in various chemical syntheses. It is also known by several synonyms, including (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic acid and (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid .
Synthesis and Applications
The synthesis of such compounds often involves the protection of carboxyl groups using benzyl chloroformate, followed by various transformations to introduce the desired functional groups . This compound is likely used in the synthesis of pharmaceuticals or other biologically active molecules due to its structural complexity and the presence of a protected carboxyl group.
In general, compounds with similar structures are used in medicinal chemistry to develop new drugs with specific biological activities. For instance, isoquinoline derivatives have been explored for their potential in treating various diseases due to their diverse pharmacological properties .
Research Findings and Biological Activities
While specific biological activities of (3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid are not well-documented, compounds with similar structures have shown promise in medicinal chemistry. Isoquinoline derivatives, for example, have been studied for their anticancer, anti-inflammatory, and neuroprotective effects .
| Compound Type | Biological Activity |
|---|---|
| Isoquinoline Derivatives | Anticancer, Anti-inflammatory, Neuroprotective |
| Quinoline Derivatives | Antimalarial, Anticancer |
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